molecular formula C9H10Cl2O2 B13667432 (S)-1-(3,4-Dichlorophenyl)-1,3-propanediol

(S)-1-(3,4-Dichlorophenyl)-1,3-propanediol

Cat. No.: B13667432
M. Wt: 221.08 g/mol
InChI Key: NZJFYJOALNQRNQ-UHFFFAOYSA-N
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Description

(S)-1-(3,4-Dichlorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the propanediol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4-Dichlorophenyl)-1,3-propanediol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable chiral reagent to introduce the chiral center. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4-Dichlorophenyl)-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,4-Dichlorophenyl)-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dichlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylboronic acid
  • 3,4-Dichlorophenylacetic acid
  • (S)-2-(3,4-Dichlorophenyl)pyrrolidine

Uniqueness

(S)-1-(3,4-Dichlorophenyl)-1,3-propanediol is unique due to its specific chiral center and the presence of both hydroxyl and dichlorophenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H10Cl2O2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2

InChI Key

NZJFYJOALNQRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCO)O)Cl)Cl

Origin of Product

United States

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